molecular formula C16H10O7 B5667941 4-(4-carboxybenzoyl)phthalic acid

4-(4-carboxybenzoyl)phthalic acid

Cat. No. B5667941
M. Wt: 314.25 g/mol
InChI Key: GQHQCHOIAADKDO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(4-carboxybenzoyl)phthalic acid-related compounds involves several innovative approaches. Rajasekar and Venkatesan (2013) highlighted a method for preparing poly(amideimide)s from anhydride acid chloride monomers derived from 4-(4-carboxybenzoyl)phthalic acid, showcasing its utility in polymer science (Rajasekar & Venkatesan, 2013). This process underscores the acid's role in generating materials with desirable thermal stability and solubility in polar aprotic solvents.

Scientific Research Applications

Polymer Synthesis

A series of poly(amideimide)s were synthesized using 4-(p-carboxybenzoyl)phthalic anhydride as a monomer. This compound showed utility in creating polymers with good thermal stability and amorphous nature, indicating potential applications in materials science (Rajasekar & Venkatesan, 2013).

Trypsin Inhibition

A phthalic acid ester, structurally related to 4-(4-carboxybenzoyl)phthalic acid, demonstrated trypsin inhibitory activity. This suggests possible applications in biochemistry or medical research focusing on enzyme inhibition (Shah et al., 2014).

Textile Industry Applications

Novel metallophthalocyanines derived from 4-(carboxyphenylsulphanyl)phthalonitrile, related to 4-(4-carboxybenzoyl)phthalic acid, were supported on cotton fabric. This research highlights potential applications in the textile industry, particularly for dyeing and creating materials with specific optical and catalytic properties (Yıldırım, Sevim, & Gül, 2012).

Cancer Therapeutics

4-(2-Carboxybenzoyl)phthalic acid (NSC28620) was identified as a CDC25 inhibitor with potential anticancer activity. This research suggests the compound's relevance in developing cancer therapeutics (Cerchia et al., 2019).

Antifungal and Anti-leishmanial Effects

Compounds derived from phthalic acid, related to 4-(4-carboxybenzoyl)phthalic acid, showed significant antifungal and anti-leishmanial activities, indicating potential applications in developing new treatments for these conditions (Khan et al., 2011).

Catalysis and Reaction Mechanisms

N-(o-Carboxybenzoyl)-L-leucine, structurally related to 4-(4-carboxybenzoyl)phthalic acid, demonstrated intriguing catalytic properties in amide hydrolysis and imide formation, offering insights into reaction mechanisms and potential applications in synthetic chemistry (Onofrio et al., 2001).

properties

IUPAC Name

4-(4-carboxybenzoyl)phthalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O7/c17-13(8-1-3-9(4-2-8)14(18)19)10-5-6-11(15(20)21)12(7-10)16(22)23/h1-7H,(H,18,19)(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQHQCHOIAADKDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)C(=O)O)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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